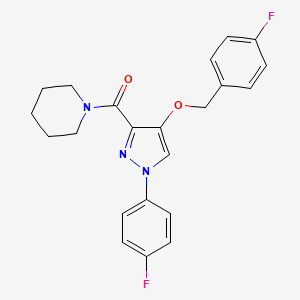
(4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H21F2N3O2 and its molecular weight is 397.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activity. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyrazole ring, which is known for its diverse biological activities.
- A piperidine moiety that contributes to its pharmacological profile.
- Two fluorobenzyl substituents that may enhance lipophilicity and receptor affinity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown effectiveness against various cancer cell lines, including breast and lung cancer. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes, notably acetylcholinesterase (AChE). Inhibition of AChE is crucial in the treatment of neurodegenerative conditions such as Alzheimer's disease. The structure-activity relationship (SAR) studies suggest that the fluorine substituents play a pivotal role in enhancing enzyme binding affinity .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound. Similar derivatives have demonstrated activity against a range of bacterial strains, suggesting that modifications to the piperidine or pyrazole rings can lead to enhanced antibacterial efficacy. This activity is attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Case Studies
| Study | Findings |
|---|---|
| Kumar et al. (2020) | Demonstrated that pyrazole derivatives showed significant anticancer activity in vitro against MCF-7 cells, with IC50 values in the low micromolar range. |
| Omar et al. (2016) | Reported that piperidine derivatives exhibited potent AChE inhibition, with select compounds achieving over 80% inhibition at 10 µM concentrations. |
| Zhang et al. (2019) | Identified antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL for various derivatives. |
The proposed mechanisms for the biological activities of this compound include:
- Apoptosis Induction : Triggering intrinsic apoptotic pathways leading to cancer cell death.
- Enzyme Interaction : Binding to active sites of enzymes like AChE, resulting in altered enzymatic activity.
- Membrane Disruption : Interfering with bacterial membranes, leading to cell lysis.
Eigenschaften
IUPAC Name |
[1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]pyrazol-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O2/c23-17-6-4-16(5-7-17)15-29-20-14-27(19-10-8-18(24)9-11-19)25-21(20)22(28)26-12-2-1-3-13-26/h4-11,14H,1-3,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZBKTSHNYGZRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NN(C=C2OCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














